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molecular formula C10H9FO3 B8803393 3-(4-Fluoro-3-methoxyphenyl)acrylic acid

3-(4-Fluoro-3-methoxyphenyl)acrylic acid

Cat. No. B8803393
M. Wt: 196.17 g/mol
InChI Key: NVEDFCULNXTLOA-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

3-(4-Fluoro-3-methoxy-phenyl)-acrylic acid (6.2 g, 31.6 mmol) and Pd—C (10%, 620 mg) in ethyl acetate and methanol (1:1, 400 ml) was placed in a Parr apparatus. After the appropriate amount of hydrogen was taken up, the catalyst was filtered and the filtrate was concentrated in vacuo to give 6.2 g white solid (99% yield). LC-MS: m/e 197 (M−1)
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
620 mg
Type
catalyst
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:4][C:3]=1[O:13][CH3:14].[H][H]>C(OCC)(=O)C.CO.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][C:3]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=CC(=O)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
620 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CCC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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